4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid
Overview
Description
4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid is a heterocyclic compound that features a pyrrole ring substituted with a methyl and phenyl group, attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid typically involves the formation of the pyrrole ring followed by its functionalization. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine to form the pyrrole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Paal-Knorr synthesis and subsequent functionalization steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrolinones.
Reduction: Reduction reactions can target the benzoic acid moiety or the pyrrole ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can yield pyrrolinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrrole ring and benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: Similar structure but with an additional methyl group on the pyrrole ring.
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Contains a dioxo group on the pyrrole ring, altering its chemical properties.
4-(1H-pyrrol-1-yl)benzoic acid: Lacks the methyl and phenyl substitutions, making it less complex.
Uniqueness
4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups on the pyrrole ring, along with the benzoic acid moiety, allows for diverse interactions and applications in various fields of research.
Properties
IUPAC Name |
4-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-13-7-12-17(14-5-3-2-4-6-14)19(13)16-10-8-15(9-11-16)18(20)21/h2-12H,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCZMEBBIJRTOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180807 | |
Record name | Benzoic acid, p-(2-methyl-5-phenylpyrrol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26180-30-3 | |
Record name | Benzoic acid, p-(2-methyl-5-phenylpyrrol-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026180303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, p-(2-methyl-5-phenylpyrrol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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